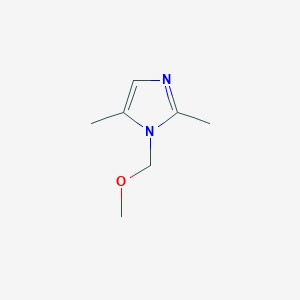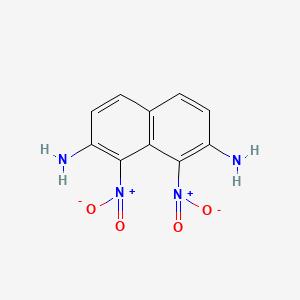
1,8-Dinitronaphthalene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dinitronaphthalene-2,7-diamine is an organic compound with the molecular formula C10H6N4O4. It is one of several isomeric naphthalenediamines and is characterized by the presence of two nitro groups and two amine groups attached to a naphthalene ring. This compound is a colorless solid that tends to darken upon exposure to air due to oxidation. It is primarily used as a precursor in the synthesis of various commercial pigments and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene-2,7-diamine is typically synthesized through the nitration of 1-nitronaphthalene, followed by reduction. The nitration process involves treating 1-nitronaphthalene with a mixture of nitric acid and sulfuric acid, resulting in the formation of 1,8-dinitronaphthalene. This intermediate is then reduced using hydrazine hydrate in the presence of a catalyst and a polar organic solvent. The reaction is carried out at temperatures ranging from 45°C to 115°C, with the hydrazine hydrate being added slowly over a period of 1 to 3 hours .
Industrial Production Methods: The industrial production of this compound involves a similar process but on a larger scale. The reaction mixture is heated to 65-75°C, and hydrazine hydrate is added slowly. The temperature is then increased to 75-90°C and maintained for 3-8 hours. After the reaction is complete, the mixture is cooled, filtered, and the catalyst is recovered. The product is then purified through rectification to achieve a purity of 99.5% or higher .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dinitronaphthalene-2,7-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrazine hydrate.
Oxidation: The compound can be oxidized, leading to the formation of quinones.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalysts (e.g., palladium on carbon), and polar organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Oxidation: Naphthoquinones.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
1,8-Dinitronaphthalene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments, such as Solvent Orange 60.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,8-dinitronaphthalene-2,7-diamine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The amine groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
1,5-Dinitronaphthalene: Another isomer with nitro groups at different positions.
1,8-Diaminonaphthalene: The reduced form of 1,8-dinitronaphthalene-2,7-diamine.
2,7-Diaminonaphthalene: An isomer with amine groups at different positions.
Uniqueness: this compound is unique due to its specific arrangement of nitro and amine groups, which imparts distinct chemical and physical properties. This arrangement allows for specific interactions and reactions that are not possible with other isomers .
Eigenschaften
CAS-Nummer |
90920-48-2 |
|---|---|
Molekularformel |
C10H8N4O4 |
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
1,8-dinitronaphthalene-2,7-diamine |
InChI |
InChI=1S/C10H8N4O4/c11-6-3-1-5-2-4-7(12)10(14(17)18)8(5)9(6)13(15)16/h1-4H,11-12H2 |
InChI-Schlüssel |
JESSNTCDPLEUCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CC(=C2[N+](=O)[O-])N)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


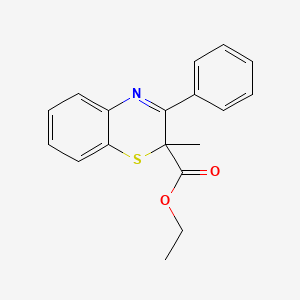
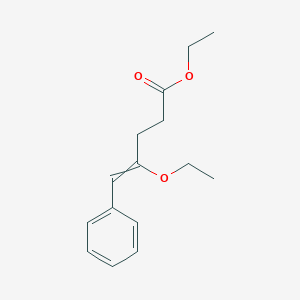
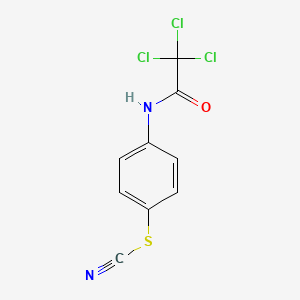
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
![N,N-Diethyl-10-[(naphthalen-2-yl)oxy]decan-1-amine](/img/structure/B14347638.png)
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
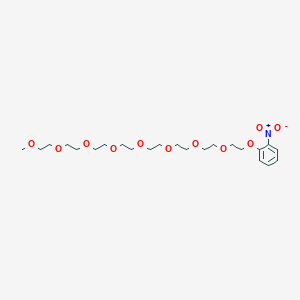
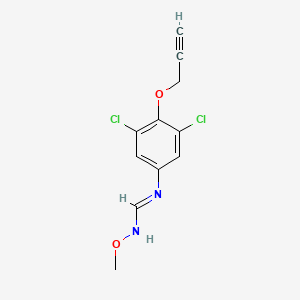
![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
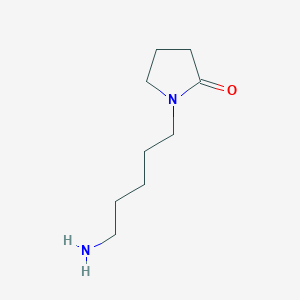
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
